molecular formula C10H12ClN3OS B14019039 (E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide

(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide

Cat. No.: B14019039
M. Wt: 257.74 g/mol
InChI Key: QYTVBBRXWZFMKD-MLPAPPSSSA-N
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Description

(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group, a chloro substituent, and a hydrazine carbothioamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazine carbothioamide moiety to hydrazine or amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide involves its interaction with various molecular targets. In biological systems, the compound can chelate metal ions, which may enhance its biological activity. The presence of the hydrazine carbothioamide moiety allows it to form stable complexes with transition metals, potentially disrupting cellular processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (E)-5-chloro-2-hydroxybenzylidenehydrazinecarbothioamide: Similar structure but lacks the N-ethyl group.

    (E)-2-hydroxybenzylidenehydrazinecarbothioamide: Similar structure but lacks the chloro substituent.

    (E)-2-(5-chloro-2-hydroxybenzylidene)-N-methylhydrazine-1-carbothioamide: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide is unique due to the combination of its chloro substituent, hydrazine carbothioamide moiety, and N-ethyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .

Properties

Molecular Formula

C10H12ClN3OS

Molecular Weight

257.74 g/mol

IUPAC Name

1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C10H12ClN3OS/c1-2-12-10(16)14-13-6-7-5-8(11)3-4-9(7)15/h3-6,15H,2H2,1H3,(H2,12,14,16)/b13-6-

InChI Key

QYTVBBRXWZFMKD-MLPAPPSSSA-N

Isomeric SMILES

CCNC(=S)N/N=C\C1=C(C=CC(=C1)Cl)O

Canonical SMILES

CCNC(=S)NN=CC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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